molecular formula C16H24N2O4 B1290731 (1-Benzylcarbamoyl-2-methoxy-ethyl)-carbamic acid tert-butyl ester CAS No. 1352305-14-6

(1-Benzylcarbamoyl-2-methoxy-ethyl)-carbamic acid tert-butyl ester

Cat. No.: B1290731
CAS No.: 1352305-14-6
M. Wt: 308.37 g/mol
InChI Key: ZEWWJSJMNBJIKR-UHFFFAOYSA-N
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Description

The compound “(1-Benzylcarbamoyl-2-methoxy-ethyl)-carbamic acid tert-butyl ester” (CAS RN: 1253790-25-8) is a carbamate derivative featuring a tert-butyl carbamate group, a methoxyethyl chain, and a benzylcarbamoyl substituent . It is commonly utilized in peptide synthesis and as an intermediate in medicinal chemistry due to its stability and reactivity modulation properties.

Properties

IUPAC Name

tert-butyl N-[1-(benzylamino)-3-methoxy-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-16(2,3)22-15(20)18-13(11-21-4)14(19)17-10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWWJSJMNBJIKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(COC)C(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80630748
Record name tert-Butyl [1-(benzylamino)-3-methoxy-1-oxopropan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352305-14-6
Record name tert-Butyl [1-(benzylamino)-3-methoxy-1-oxopropan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of Intermediates

The initial step often involves the reaction of (R)-Boc-2-amino-N-benzyl-3-hydroxy-propionamide with appropriate reagents to yield the desired compound. The use of benzylamine as both a base and an amine source is common, with typical conditions being maintained at low temperatures (2-8 °C) to control the reaction kinetics and minimize side reactions.

Reaction Conditions

  • Reagents : Commonly used reagents include:

    • Benzylamine
    • T3P® (a coupling reagent)
    • Sodium hydroxide or triethylamine as bases
    • Solvents such as ethyl acetate or dichloromethane for extraction and crystallization.
  • Procedure :

    • Combine Boc-D-serine with ethyl acetate and benzylamine in a nitrogen atmosphere.
    • Cool the mixture and add T3P®, stirring for several hours until the reaction is complete.
    • Quench the reaction with water and extract the product using organic solvents.

Methylation Step

Following the formation of the intermediate, a methylation step is performed to introduce the methoxy group:

  • Conditions : The methylation is typically carried out using dimethyl sulfate in an alkaline medium (sodium hydroxide) at controlled temperatures (4-8 °C) to ensure high yields.

  • Isolation : After completion, the product is extracted with dichloromethane, washed, and crystallized from tert-butyl methyl ether to yield high-purity (1-Benzylcarbamoyl-2-methoxy-ethyl)-carbamic acid tert-butyl ester.

The yield of the final product can vary based on specific reaction conditions but typically ranges between 70% to 80%. Purity is assessed using HPLC methods, often yielding purities greater than 98%.

Table 1: Summary of Reaction Conditions

Step Reagents Conditions Yield (%) Purity (%)
Formation of Intermediate Boc-D-serine, Benzylamine Low temperature (2-8 °C) ~71.5 >99
Methylation Dimethyl sulfate, NaOH Cold conditions (4-8 °C) ~75.8 >98.6

The preparation of this compound involves careful selection of reagents and controlled reaction conditions to achieve high yields and purity. The methodologies discussed highlight the importance of maintaining optimal conditions throughout the synthesis process to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(1-Benzylcarbamoyl-2-methoxy-ethyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and alcohol.

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, water as solvent, room temperature to reflux.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), solvent like acetone or dichloromethane, room temperature.

    Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or methanol, room temperature to reflux.

Major Products Formed

    Hydrolysis: Carbamic acid and 1-benzylcarbamoyl-2-methoxy-ethanol.

    Oxidation: Corresponding carbonyl compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (1-Benzylcarbamoyl-2-methoxy-ethyl)-carbamic acid tert-butyl ester is used as a protecting group for amines. It can be easily introduced and removed under mild conditions, making it valuable in multi-step synthesis processes.

Biology

This compound can be used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators. Its ability to form stable carbamate linkages makes it useful in the design of prodrugs.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, analgesic, or anticancer properties.

Industry

In the chemical industry, this compound is used as an intermediate in the production of various fine chemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale synthesis.

Mechanism of Action

The mechanism of action of (1-Benzylcarbamoyl-2-methoxy-ethyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or modulating receptor activity. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the benzyl and methoxy groups can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The tert-butyl carbamate (Boc) group is a recurring feature in analogs, but substituent variations significantly influence physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Target Compound and Analogs
Compound Name CAS RN Molecular Formula Molar Mass (g/mol) Key Functional Groups Notable Substituents
(1-Benzylcarbamoyl-2-methoxy-ethyl)-carbamic acid tert-butyl ester (Target) 1253790-25-8 (Inferred) C16H23N2O4 ~307.37 tert-butyl carbamate, benzylcarbamoyl, methoxy Methoxyethyl backbone, benzylcarbamoyl
((R)-1-Benzylcarbamoyl-2-methoxy-ethyl)-carbamic acid tert-butyl ester Listed in Same as target Same as target Same as target R-enantiomer configuration
Pyrrolidine-1-carboxylic acid tert-butyl ester Listed in C9H17NO2 171.24 tert-butyl carbamate, pyrrolidine Cyclic amine, no aromatic groups
[4-(1H-Benzoimidazol-2-ylcarbamoyl)cyclohexylmethyl]carbamic acid tert-butyl ester 1212227-46-7 C20H28N4O3 372.47 tert-butyl carbamate, benzoimidazole, cyclohexyl Bulky cyclohexyl and heteroaromatic groups
Benzoic acid, 4-[1-amino-2-(tert-butoxycarbonylamino)ethyl]-, methyl ester 939760-52-8 C15H22N2O4 294.35 Boc-protected amino, methyl ester, benzoic acid Aromatic ester with amino side chain
(1S,2S)-(1-Benzyl-3-chloro-2-hydroxypropyl)carbamic acid tert-butyl ester Listed in (Inferred) C16H23ClNO3 ~324.81 tert-butyl carbamate, chloro, hydroxy Chloro-hydroxypropyl chain, stereospecific (1S,2S)
(4-Acetyl-2-bromo-phenyl)-carbamic acid tert-butyl ester 885269-93-2 C13H15BrO3 299.16 tert-butyl carbamate, bromo, acetyl Electron-withdrawing substituents on aryl ring
Benzhydrylaminoacetic acid tert-butyl ester 158980-46-2 C19H23NO2 297.40 tert-butyl ester, benzhydryl, amino Bulky diphenylmethyl group

Key Findings and Implications

Stereochemical Variants : The R-enantiomer of the target compound (CAS listed in ) highlights the importance of chirality in biological activity. Enantiomers may exhibit divergent binding affinities in enzyme or receptor interactions.

Simpler Carbamates : Pyrrolidine-1-carboxylic acid tert-butyl ester () lacks aromaticity and complex side chains, making it a simpler building block for peptide synthesis but less versatile in targeted drug design.

Electron-Withdrawing Substituents : The bromo-acetylphenyl analog () demonstrates increased electrophilicity, which may enhance reactivity in cross-coupling reactions compared to the target’s methoxy group.

Reactive Functional Groups : The chloro-hydroxypropyl analog () offers sites for further derivatization (e.g., nucleophilic substitution at the chloro group) but requires careful handling due to oxidation sensitivity.

Aromatic vs.

Biological Activity

(1-Benzylcarbamoyl-2-methoxy-ethyl)-carbamic acid tert-butyl ester, with the CAS number 1352305-14-6, is a carbamate derivative that has garnered interest for its potential biological activities. This compound is structurally characterized by a benzyl group attached to a carbamoyl moiety and a methoxyethyl side chain, making it a candidate for various pharmacological applications.

  • Molecular Formula : C16H24N2O4
  • Molecular Weight : 308.37 g/mol

The compound's unique structure may contribute to its biological activity, particularly in the context of medicinal chemistry.

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antibacterial Activity : Studies have shown that related carbamate derivatives possess significant antibacterial properties against strains such as Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Antifungal Activity : Some derivatives have demonstrated effectiveness against fungal pathogens, suggesting potential applications in treating fungal infections .

Toxicological Profile

The safety profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies indicate low acute toxicity in animal models, with an LD50 greater than 2000 mg/kg when administered orally . Chronic exposure studies are necessary to fully understand the long-term effects and any potential carcinogenicity.

Case Study 1: Antibacterial Efficacy

In a study assessing the antibacterial activity of various carbamate derivatives, this compound was evaluated using microdilution broth susceptibility assays. The results indicated that it exhibited significant activity against gram-positive bacteria, particularly M. luteus and B. cereus .

Case Study 2: Antifungal Properties

Another investigation focused on the antifungal properties of similar compounds showed promising results against Candida albicans. The study highlighted that these compounds could inhibit fungal growth effectively at low concentrations, suggesting their potential as antifungal agents .

Comparative Biological Activity Table

Compound NameAntibacterial ActivityAntifungal ActivityLD50 (mg/kg)
This compoundModerateHigh>2000
Tert-butyl carbamate derivativesHighModerate>2000
Other carbamate derivativesVariableVariable<2000

Q & A

Basic: What synthetic strategies are employed to introduce the tert-butyl carbamate group in amino acid derivatives like this compound?

The tert-butyl carbamate (Boc) group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., using DMAP or TEA as catalysts) in anhydrous solvents like DCM or THF . For amino acids with low solubility in organic media, pre-treatment with fluorinated acids (e.g., TFA) can form soluble salts, enabling efficient Boc protection . Alternative methods include transesterification with tert-butyl acetoacetate in the presence of acid catalysts like HClO₄, though safety concerns with strong acids necessitate optimization .

Basic: How is the tert-butyl group selectively removed without degrading sensitive functional groups?

Deprotection of the tert-butyl carbamate group is achieved under acidic conditions, commonly using TFA (neat or in DCM) or HCl in dioxane. The Boc group’s stability against nucleophiles and bases allows selective cleavage while preserving esters, amides, or benzyl groups . For example, treatment with 4 M HCl in dioxane at 0–25°C for 1–2 hours typically achieves quantitative deprotection .

Advanced: How can solubility challenges during tert-butylation of polar amino acid intermediates be resolved?

Free amino acids often exhibit poor solubility in organic solvents, hindering tert-butylation. Strategies include:

  • Salt formation : Using fluorinated acids (e.g., TFA) to protonate the amino group, enhancing solubility in tert-butyl acetate (t-BuOAc) .
  • Solvent optimization : Employing polar aprotic solvents like DMF or DMSO for intermediates with hydroxyl or carbamoyl groups .
  • Microwave-assisted synthesis : Accelerating reaction kinetics to reduce solvent dependency .

Advanced: What analytical methods validate the structural integrity and purity of tert-butyl carbamate-protected compounds?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of tert-butyl protons (δ ~1.3–1.4 ppm) and carbamate carbonyls (δ ~155–160 ppm) .
  • HPLC-MS : Monitors deprotection efficiency and detects side products (e.g., incomplete Boc removal or hydrolysis) .
  • X-ray crystallography : Resolves stereochemistry in chiral derivatives .

Advanced: How can reaction yields be improved when using tert-butyl acetoacetate as a tert-butylating agent?

Yields depend on acid catalyst selection and solvent systems. For example:

  • Catalyst screening : Strong acids like HClO₄ or H₂SO₄ enhance tert-butyl cation generation but require careful handling. Safer alternatives include TsOH or Amberlyst-15 .
  • Solvent choice : t-BuOAc acts as both solvent and reagent, minimizing side reactions .
  • Temperature control : Reactions at 40–60°C balance kinetics and stability of acid-sensitive groups .

Basic: Why is the tert-butyl ester a preferred protecting group in peptide synthesis?

The tert-butyl group offers:

  • Acid stability : Resists cleavage under basic or nucleophilic conditions common in coupling reactions.
  • Selective deprotection : Removed under mild acidic conditions (e.g., TFA) without affecting benzyl or allyl esters .
  • Steric protection : Shields reactive sites (e.g., amines) from undesired side reactions .

Advanced: How are side reactions during Boc deprotection identified and mitigated?

Common side reactions include:

  • Incomplete deprotection : Detected via HPLC-MS; mitigated by extended reaction times or increased acid concentration .
  • Ester hydrolysis : Minimized by avoiding aqueous acids and using anhydrous TFA/DCM mixtures .
  • Oxidative byproducts : Addressed by conducting reactions under inert atmospheres .

Advanced: What strategies enhance regioselectivity in compounds with multiple reactive sites?

  • Protecting group orthogonality : Temporarily blocking competing functional groups (e.g., using Fmoc for amines) before Boc introduction .
  • Steric directing groups : Bulky substituents near reactive sites can bias tert-butylation toward less hindered positions .

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